Cas no 2228525-33-3 (2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol)

2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol structure
2228525-33-3 structure
Product Name:2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol
CAS No:2228525-33-3
MF:C8H12F3N3O
MW:223.195591926575
CID:6521336
PubChem ID:165944492
Update Time:2025-07-23

2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol
    • 2228525-33-3
    • EN300-1955572
    • 2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
    • Inchi: 1S/C8H12F3N3O/c1-7(12,4-15)2-5-3-13-14-6(5)8(9,10)11/h3,15H,2,4,12H2,1H3,(H,13,14)
    • InChI Key: XQSUMTLNIIOTBY-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)CC(C)(CO)N)(F)F

Computed Properties

  • Exact Mass: 223.09324650g/mol
  • Monoisotopic Mass: 223.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.9Ų

2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1955572-0.05g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
0.05g
$1308.0 2023-09-17
Enamine
EN300-1955572-0.1g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
0.1g
$1371.0 2023-09-17
Enamine
EN300-1955572-0.25g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
0.25g
$1432.0 2023-09-17
Enamine
EN300-1955572-0.5g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
0.5g
$1495.0 2023-09-17
Enamine
EN300-1955572-1.0g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
1g
$1557.0 2023-05-24
Enamine
EN300-1955572-2.5g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
2.5g
$3051.0 2023-09-17
Enamine
EN300-1955572-5.0g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
5g
$4517.0 2023-05-24
Enamine
EN300-1955572-10.0g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
10g
$6697.0 2023-05-24
Enamine
EN300-1955572-1g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
1g
$1557.0 2023-09-17
Enamine
EN300-1955572-5g
2-amino-2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-ol
2228525-33-3
5g
$4517.0 2023-09-17

Additional information on 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol

Recent Advances in the Study of 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol (CAS: 2228525-33-3)

The compound 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol (CAS: 2228525-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and trifluoromethyl group, exhibits promising pharmacological properties, making it a subject of intense investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and potential as a drug candidate.

One of the key areas of research has been the development of efficient synthetic routes for 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) described a novel multi-step synthesis approach that significantly improved the yield and purity of the compound. The researchers employed a combination of palladium-catalyzed cross-coupling and reductive amination techniques, which not only streamlined the synthesis but also allowed for the introduction of various functional groups to explore structure-activity relationships (SAR).

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. For instance, a preclinical study conducted by a team at the University of California, San Francisco, revealed that the compound effectively suppressed the activity of a key kinase involved in rheumatoid arthritis, reducing inflammation and joint damage in animal models. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol with its target proteins. These studies highlighted the critical role of the trifluoromethyl group in enhancing binding affinity and selectivity, as well as the importance of the amino and hydroxyl moieties in stabilizing the protein-ligand complex. Such insights are invaluable for the rational design of derivatives with improved pharmacokinetic and pharmacodynamic properties.

Despite these promising advancements, challenges remain in the development of 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol as a viable drug candidate. Issues such as metabolic stability, oral bioavailability, and potential off-target effects need to be addressed through further optimization and extensive toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into clinical trials.

In conclusion, the recent research on 2-amino-2-methyl-3-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-1-ol (CAS: 2228525-33-3) underscores its potential as a versatile scaffold for drug discovery. The compound's unique chemical structure and promising biological activities make it a compelling subject for ongoing and future studies. As the field continues to evolve, it is anticipated that further innovations in synthesis, structural modification, and mechanistic understanding will pave the way for its translation into therapeutic applications.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.